molecular formula C16H16N2O2S2 B2410936 4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene CAS No. 900135-77-5

4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene

Cat. No.: B2410936
CAS No.: 900135-77-5
M. Wt: 332.44
InChI Key: YPLLTDWGLYQZTJ-UHFFFAOYSA-N
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Description

4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene is a synthetic organic compound that features an indole moiety, a thioxomethyl group, and a methylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Mechanism of Action

The mechanism of action of 4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thioxomethyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Sulfonamide-based indole analogs: Compounds with similar sulfonyl and indole functionalities.

Uniqueness

4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-2,3-dihydroindole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-22(19,20)14-8-6-13(7-9-14)17-16(21)18-11-10-12-4-2-3-5-15(12)18/h2-9H,10-11H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLLTDWGLYQZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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